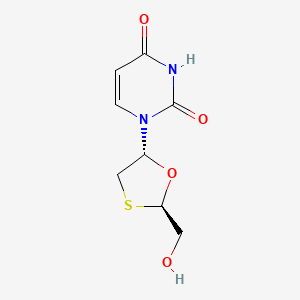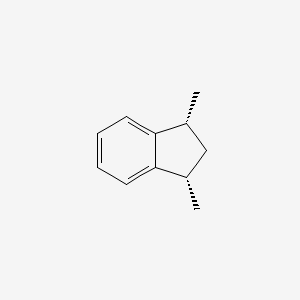
1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,3-Dimethylindane: is an organic compound belonging to the class of indanes, which are bicyclic hydrocarbons. This compound is characterized by the presence of two methyl groups attached to the first and third carbon atoms of the indane ring in a cis configuration. The cis configuration means that the two methyl groups are on the same side of the ring, which can influence the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cis-1,3-Dimethylindane can be achieved through various synthetic routes. One common method involves the cyclization of 2-(1-Methyl-3-butenyl)phenyllithium. This reaction typically requires the use of a strong base such as tert-butyllithium in a solvent like n-pentane and diethyl ether at low temperatures (around -78°C) under an inert atmosphere .
Industrial Production Methods: Industrial production of cis-1,3-Dimethylindane may involve similar synthetic routes but on a larger scale. The process would likely include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: cis-1,3-Dimethylindane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert cis-1,3-Dimethylindane to its saturated analogs.
Substitution: Halogenation reactions can introduce halogen atoms into the indane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Formation of 1,3-dimethylindanone or 1,3-dimethylindancarboxylic acid.
Reduction: Formation of 1,3-dimethylindane.
Substitution: Formation of halogenated derivatives such as 1,3-dibromo-1,3-dimethylindane.
Applications De Recherche Scientifique
cis-1,3-Dimethylindane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-1,3-Dimethylindane involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
trans-1,3-Dimethylindane: The trans isomer of 1,3-Dimethylindane, where the two methyl groups are on opposite sides of the ring.
1,2-Dimethylindane: Another isomer with methyl groups on the first and second carbon atoms.
1,1-Dimethylindane: An isomer with both methyl groups on the first carbon atom.
Uniqueness: cis-1,3-Dimethylindane is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans isomer and other dimethylindane isomers. This uniqueness can be exploited in various chemical and biological applications.
Propriétés
Numéro CAS |
26561-33-1 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
(1S,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9+ |
Clé InChI |
IIJUYSSJMAITHJ-DTORHVGOSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C2=CC=CC=C12)C |
SMILES canonique |
CC1CC(C2=CC=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



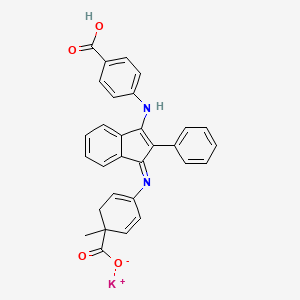
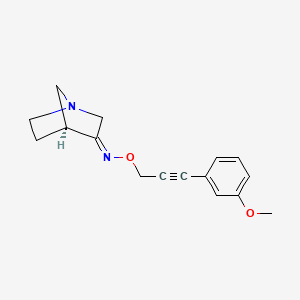



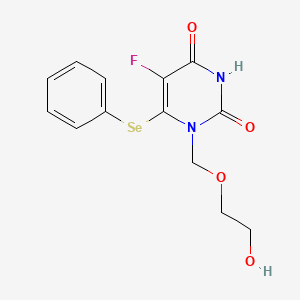


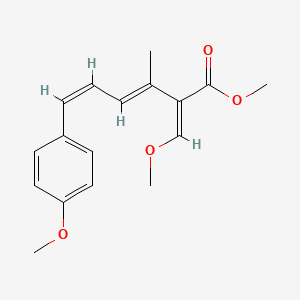
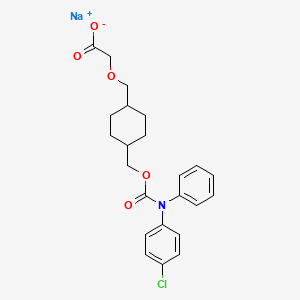
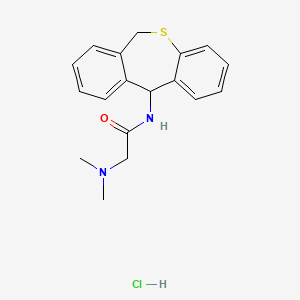
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)
